Fmoc-MeBph-OH
Description
Fmoc-L-Bip-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine) is a protected amino acid used in solid-phase peptide synthesis (SPPS). Its structure features a biphenylalanine side chain, providing enhanced hydrophobicity and π-π stacking capabilities, which are critical for designing peptides with specific tertiary structures or binding properties. The compound is identified by CAS No. 199110-64-0 and is restricted to pharmaceutical applications due to its role in synthesizing bioactive peptides . It is soluble in organic solvents like dimethylformamide (DMF) and N-methyl-pyrrolidone (NMP), typical for Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-32(29(30(33)34)19-21-15-17-23(18-16-21)22-9-3-2-4-10-22)31(35)36-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-18,28-29H,19-20H2,1H3,(H,33,34)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGYVKVUQEQCI-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-MeBph-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through several methods:
Fmoc-OSu Method: Another common method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable and provides higher yields.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step assembly of peptides on a solid support. The Fmoc group is used as a temporary protecting group for the amino terminus, and its removal is achieved using secondary amines such as piperidine .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions using secondary amines like piperidine.
Coupling Reactions: Fmoc-MeBph-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amino acid or peptide.
Coupling: Formation of peptide bonds leading to longer peptide chains.
Scientific Research Applications
Chemistry: Fmoc-MeBph-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-MeBph-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of the amino acid, preventing unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Structural Features and Modifications
Physicochemical Properties
| Property | Fmoc-L-Bip-OH | Fmoc-Phe(4-F)-OH | Fmoc-Phe(4-CN)-OH |
|---|---|---|---|
| Molecular Weight | 463.5 g/mol | 405.4 g/mol | 412.4 g/mol |
| Solubility | DMF, NMP, DCM | DMF, DMSO | DMF, DMSO |
| Hydrophobicity | High (logP ~6.2) | Moderate (logP ~4.5) | Moderate (logP ~3.8) |
Research Findings and Challenges
Coupling Optimization
Studies on Fmoc-Arg(Pbf)-OH demonstrate that bulky residues require activators like HBTU/HOBt/DIEA and solvent optimization (e.g., NMP/DCM mixtures) to achieve >90% coupling efficiency . Similar strategies are recommended for Fmoc-L-Bip-OH.
Purity and Analysis
Reverse-phase HPLC methods, as validated for Fmoc-His(Trt)-OH , are critical for assessing enantiomeric purity in these compounds. For example, Fmoc-D-Homophe-OH requires chiral columns to resolve D/L isomers .
Stability Considerations
Unlike residues requiring side-chain protection (e.g., Fmoc-Arg(Pbf)-OH ), Fmoc-L-Bip-OH’s biphenyl group is inherently stable under standard Fmoc cleavage conditions (20% piperidine in DMF).
Biological Activity
Fmoc-MeBph-OH (Fluorenylmethyloxycarbonyl-4-methylphenylalanine) is a compound that has garnered attention in the field of peptide synthesis and biological research. This article provides a comprehensive overview of its biological activities, synthesis methodologies, and relevant research findings.
Overview of this compound
This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino group during peptide synthesis, allowing for the selective coupling of amino acids. The incorporation of a methyl group on the phenyl ring enhances the hydrophobicity and stability of peptides synthesized with this amino acid.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Peptide Stability : The incorporation of this compound into peptides has been shown to enhance their stability against enzymatic degradation. This is particularly important for therapeutic peptides that require prolonged circulation times in vivo.
- Receptor Binding Affinity : Studies have demonstrated that peptides containing this compound exhibit altered binding affinities to various receptors. For instance, modifications in the peptide sequence can lead to increased selectivity for specific opioid receptors, which is crucial for developing analgesics with fewer side effects.
-
Biological Assays : this compound containing peptides have been evaluated in various biological assays, including:
- Cytotoxicity Tests : Assessing the impact on cancer cell lines.
- Antimicrobial Activity : Evaluating effectiveness against bacterial strains.
Synthesis Methods
This compound can be synthesized using solid-phase synthesis techniques, which typically involve the following steps:
- Resin Preparation : The resin is functionalized to allow for the attachment of the first amino acid.
- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine.
- Coupling Reaction : The next amino acid (this compound) is coupled to the growing peptide chain using coupling reagents like HBTU or HATU.
- Cleavage and Purification : Once the peptide chain is complete, it is cleaved from the resin and purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).
Case Study 1: Binding Affinity Modulation
A study investigated the impact of incorporating this compound into dynorphin analogs. The results indicated that specific modifications led to increased binding affinity at kappa opioid receptors while maintaining low affinity at mu receptors, suggesting potential for selective analgesic development .
Case Study 2: Antimicrobial Properties
Research evaluating peptides containing this compound revealed promising antimicrobial activity against Gram-positive bacteria. This study utilized a series of synthesized peptides to determine minimum inhibitory concentrations (MICs), demonstrating that certain sequences exhibited significant antibacterial properties .
Data Tables
| Study | Activity Assessed | Findings |
|---|---|---|
| Dynorphin Analog Study | Receptor Binding Affinity | Increased affinity at kappa receptors |
| Antimicrobial Peptide Study | Antibacterial Activity | Significant activity against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
